N-(3-oxo-octahydroindolizin-1-yl)but-2-ynamide
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Overview
Description
N-(3-oxo-octahydroindolizin-1-yl)but-2-ynamide is a synthetic organic compound that belongs to the class of indolizine derivatives This compound is characterized by its unique structure, which includes an indolizine ring fused with a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-octahydroindolizin-1-yl)but-2-ynamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an indolizine precursor with a but-2-ynamide derivative in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the compound is typically achieved through techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-octahydroindolizin-1-yl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-ynamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-(3-oxo-octahydroindolizin-1-yl)but-2-ynamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine: The compound’s potential pharmacological properties are explored for drug development. It may exhibit activity against certain diseases or conditions.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-oxo-octahydroindolizin-1-yl)but-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the oxo group and the but-2-ynamide moiety allows for specific interactions with target molecules, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-oxo-dodecanoyl)-L-homoserine lactone: This compound shares the oxo group and indolizine ring but has a different side chain.
N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide: A closely related compound with a similar structure but different substituents.
Uniqueness
N-(3-oxo-octahydroindolizin-1-yl)but-2-ynamide is unique due to its specific combination of the indolizine ring and but-2-ynamide moiety
Properties
IUPAC Name |
N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-5-11(15)13-9-8-12(16)14-7-4-3-6-10(9)14/h9-10H,3-4,6-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBBLCDDHIGOTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC(=O)N2C1CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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